molecular formula C7H11NO2 B1321405 2-Aminocyclohex-1-enecarboxylic acid CAS No. 277305-66-5

2-Aminocyclohex-1-enecarboxylic acid

Cat. No.: B1321405
CAS No.: 277305-66-5
M. Wt: 141.17 g/mol
InChI Key: DKLKZOIVBZXREC-UHFFFAOYSA-N
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Description

2-Aminocyclohex-1-enecarboxylic acid is an organic compound with the chemical formula C7H11NO2 It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid group attached to the cyclohexene ring

Scientific Research Applications

2-Aminocyclohex-1-enecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals .

Safety and Hazards

The safety data sheet for a similar compound, Amino Acid Mixture, suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth . Another source suggests that 2-Aminocyclohex-1-enecarboxylic acid may cause an allergic skin reaction and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminocyclohex-1-enecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclohexanone with ammonia and cyanide can lead to the formation of the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohex-1-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

    Cyclohexylamine: Lacks the carboxylic acid group, limiting its applications in acid-base chemistry.

    2-Aminocyclohexanol: Contains an alcohol group instead of a carboxylic acid group, affecting its reactivity and applications

Uniqueness

2-Aminocyclohex-1-enecarboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

2-aminocyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLKZOIVBZXREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617209
Record name 2-Aminocyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277305-66-5
Record name 2-Aminocyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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